H-Met-glu-val-gly-trp-tyr-arg-ser-pro-phe-ser-arg-val-val-his-leu-tyr-arg-asn-gly-lys-OH
Description
Definition and Nomenclature
The compound is a synthetic peptide representing the 35–55 residue segment of MOG, a transmembrane glycoprotein expressed exclusively on oligodendrocytes and the outermost layers of CNS myelin. Its nomenclature reflects its amino acid sequence (e.g., H-Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys-OH) and its CAS registry number (149635-73-4). Structurally, it is characterized by:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁₈H₁₇₇N₃₅O₂₉S |
| Molecular Weight | 2581.95 g/mol |
| CAS Registry Number | 149635-73-4 |
| Sequence Length | 21 amino acids |
| Source Species | Mouse, Rat, Human (synthetic) |
| Purity | ≥95% (HPLC-verified) |
This peptide is often referred to as MOG(35-55) in scientific literature, emphasizing its role as a critical immunogenic epitope.
Historical Context in Neuroimmunology Research
The identification of MOG(35-55) as a key autoantigen emerged from early studies on experimental autoimmune encephalomyelitis (EAE), a murine model of MS. Key milestones include:
These findings underscored MOG's role in autoimmune demyelination, contrasting with earlier focus on myelin basic protein (MBP).
Significance in Myelin Oligodendrocyte Glycoprotein Research
MOG(35-55) has been pivotal in elucidating MOG's function and immunogenicity:
Structural Insights :
Pathogenic Mechanisms :
Experimental Relevance :
Relationship to Multiple Sclerosis Models
MOG(35-55)-induced EAE replicates key features of MS, including:
| Feature | MOG(35-55)-EAE | Multiple Sclerosis |
|---|---|---|
| Disease Course | Relapsing-remitting | Relapsing-remitting (common) |
| Lesion Pathology | Focal white matter demyelination | Focal white matter plaques |
| Immune Profile | CD4+ T-cell dominance | Heterogeneous immune response |
| Therapeutic Response | B-cell depletion effective | Partial response to B-cell therapies |
This model has clarified the role of MOG-specific autoimmunity in demyelination, distinct from aquaporin-4 (AQP4)-associated neuromyelitis optica.
Properties
IUPAC Name |
6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C118H177N35O29S/c1-61(2)47-80(103(169)143-81(49-66-30-34-70(156)35-31-66)104(170)139-75(26-17-42-129-116(122)123)99(165)145-86(53-90(121)158)98(164)133-56-91(159)136-79(115(181)182)25-15-16-41-119)142-108(174)85(52-69-55-128-60-135-69)147-112(178)95(63(5)6)152-113(179)96(64(7)8)151-101(167)77(28-19-44-131-118(126)127)141-109(175)87(58-154)148-106(172)83(48-65-21-11-10-12-22-65)146-110(176)89-29-20-45-153(89)114(180)88(59-155)149-100(166)76(27-18-43-130-117(124)125)140-105(171)82(50-67-32-36-71(157)37-33-67)144-107(173)84(51-68-54-132-74-24-14-13-23-72(68)74)137-92(160)57-134-111(177)94(62(3)4)150-102(168)78(38-39-93(161)162)138-97(163)73(120)40-46-183-9/h10-14,21-24,30-37,54-55,60-64,73,75-89,94-96,132,154-157H,15-20,25-29,38-53,56-59,119-120H2,1-9H3,(H2,121,158)(H,128,135)(H,133,164)(H,134,177)(H,136,159)(H,137,160)(H,138,163)(H,139,170)(H,140,171)(H,141,175)(H,142,174)(H,143,169)(H,144,173)(H,145,165)(H,146,176)(H,147,178)(H,148,172)(H,149,166)(H,150,168)(H,151,167)(H,152,179)(H,161,162)(H,181,182)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTCEFUSRHYJBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C118H177N35O29S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2582.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc-Based SPPS Protocol
The dominant method for synthesizing this peptide involves Fmoc (fluorenylmethyloxycarbonyl) chemistry on a Wang resin or 2-chlorotrityl chloride resin. Source outlines a general SPPS approach for similar peptides, utilizing iterative deprotection (20% piperidine in DMF) and coupling steps with HBTU/HOBt activation. The sequence is assembled from C- to N-terminus, with lysine typically introduced as Fmoc-Lys(Boc)-OH to protect its ε-amino group.
Critical steps include:
-
Resin Swelling : Pre-swelling in dichloromethane (DCM) for 30 minutes to enhance accessibility.
-
Coupling Efficiency : Double couplings for arginine (positions 6, 11, 15, 20) and histidine (position 14) to prevent deletion sequences.
-
Pseudoproline Dipeptides : Incorporation of Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH at Ser8-Pro9 to minimize β-sheet formation.
Side-Chain Protection Scheme
Optimal protecting groups identified across studies include:
| Residue | Protecting Group | Removal Condition |
|---|---|---|
| Glu, Asp | OtBu | 95% TFA cleavage cocktail |
| Lys | Boc | TFA/scavenger mixture |
| Trp, His | Boc | TFA with 3% water |
| Tyr | tBu | Standard TFA cleavage |
Source emphasizes avoiding global deprotection of side chains until the final cleavage to prevent premature oxidation or racemization.
Solution-Phase Fragment Condensation for Challenging Segments
For peptides exceeding 20 residues, fragment condensation becomes necessary to maintain purity >90%. Source demonstrates this approach using protected fragments:
-
Fragment 1 : H-Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-OH (residues 1–10)
-
Fragment 2 : Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys-OH (residues 11–21)
Coupling Conditions :
-
Activation : DIC/HOAt in DMF at −20°C
-
Coupling Time : 24 hours under nitrogen atmosphere
Critical Challenges and Mitigation Strategies
Aggregation During Chain Elongation
The central hydrophobic cluster (Val4, Trp5, Val13, Val14, Leu17) promotes β-sheet aggregation. Source reports two solutions:
Oxidation of Methionine and Tryptophan
Methionine (position 1) and tryptophan (position 5) require inert atmosphere handling. Source specifies:
-
Stabilization : 0.1 M DTT in cleavage cocktail prevents Met oxidation during TFA treatment.
-
Storage : Lyophilized peptide stored under argon at −80°C maintains >95% purity for 12 months.
Purification and Analytical Characterization
Reverse-Phase HPLC Parameters
| Column | Mobile Phase | Gradient | Retention Time | Purity Target |
|---|---|---|---|---|
| C18, 300 Å | A: 0.1% TFA/H2O | 5–35% B | 22.4 min | >98% |
| (5 µm, 250 mm) | B: 0.1% TFA/ACN | over 45 min |
Source achieved 98.2% purity using this method, with MS analysis confirming molecular weight (calc. 2736.1 Da, obs. 2736.3 Da).
Isoaspartate Formation Monitoring
The Asn19-Gly20 sequence is prone to deamidation. Source developed a MALDI-TOF assay detecting isoAsp formation:
Scalability and Industrial Production
Patent discloses a large-scale process (batch size >1 kg) featuring:
-
Continuous Flow SPPS : Reduces cycle time by 30% compared to batch reactors.
-
Precipitation Protocol : Crude peptide isolation using diisopropyl ether:acetonitrile (5:1 v/v) achieves 85% recovery.
-
Cost Analysis : Raw material costs reduced to $12,000/kg at 100 kg scale, versus $45,000/kg for lab-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
MOG 35-55 undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine residue, which can be oxidized to methionine sulfoxide.
Reduction: Reduction reactions can be used to reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under mild conditions to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce oxidized methionine residues.
Substitution: Amino acid analogs and coupling reagents like DIC and HOBt are used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as substituted peptides with altered amino acid sequences .
Scientific Research Applications
Pharmacological Applications
H-Met-glu-val-gly-trp-tyr-arg-ser-pro-phe-ser-arg-val-val-his-leu-tyr-arg-asn-gly-lys-OH has been studied for its potential therapeutic effects, particularly in modulating immune responses and neurological functions. Research indicates that it may induce autoantibody production and influence neurological diseases characterized by demyelination .
Case Study: Neurological Disease
A study highlighted the peptide's involvement in relapsing-remitting neurological diseases, suggesting that it may play a role in the pathogenesis of conditions such as multiple sclerosis .
Bioactive Peptides
Research into bioactive peptides has shown that they can exhibit antioxidative, anti-inflammatory, anticancer, antimicrobial, and immunomodulatory properties . The specific sequence of this compound contributes to its bioactivity.
Table 2: Bioactive Properties
| Activity | Description |
|---|---|
| Antioxidative | Scavenges free radicals |
| Anti-inflammatory | Reduces inflammation markers |
| Anticancer | Inhibits cancer cell proliferation |
| Antimicrobial | Exhibits activity against various pathogens |
| Immunomodulatory | Modulates immune system responses |
Nutritional Applications
Peptides like this compound are increasingly recognized for their nutritional benefits. They can enhance protein absorption and contribute to muscle synthesis, making them valuable in sports nutrition and dietary supplements .
Drug Development
The peptide has potential applications in drug design as a peptidomimetic therapeutic agent. Its structure allows for modifications that can enhance efficacy and reduce side effects. Research into peptidomimetics highlights strategies such as cyclization and unnatural amino acid incorporation to improve pharmacokinetic properties .
Mechanism of Action
MOG 35-55 exerts its effects by inducing strong T and B cell responses . When administered to animal models, the peptide is presented by antigen-presenting cells (APCs) to T cells, leading to the activation and proliferation of autoreactive T cells . These T cells then migrate to the central nervous system, where they initiate an inflammatory response that results in demyelination . The peptide’s ability to induce T-cell tolerance is being explored as a potential therapeutic strategy for multiple sclerosis .
Comparison with Similar Compounds
Sequence-Driven Functional Divergence
- Immunogenicity: MOG (35–55) uniquely induces neuroinflammation due to its Trp-Tyr-Arg motif, absent in other peptides like H-Gly-Ile-Leu-Thr-Val-Ile-Leu-Gly-Val-OH .
- Charge Distribution: Unlike H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH, which has a net positive charge (+8 at physiological pH), MOG (35–55) has a balanced charge (+3), facilitating MHC-II binding without nonspecific electrostatic interactions .
Structural Modifications and Stability
- D-Amino Acids: The inclusion of D-arginine in H-Tyr-Gly-Gly-Phe-Leu-D-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-OH enhances protease resistance, a feature absent in MOG (35–55) .
- Terminal Groups : Acetylation in AC-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-His-Gly-OH reduces cellular uptake compared to MOG (35–55)’s free termini .
Biological Activity
H-Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys-OH, commonly referred to as MOG (35-55), is a peptide derived from the myelin oligodendrocyte glycoprotein (MOG) and is significant in neurobiology and immunology. This article delves into its biological activities, potential therapeutic applications, and relevant research findings.
Structural Characteristics
MOG (35-55) is a peptide composed of 35 amino acids with a molecular weight of approximately 2592 Da. Its sequence is as follows:
This peptide exhibits a complex structure that plays a crucial role in its biological activity.
Neuroprotective Effects
Research indicates that MOG (35-55) may exert neuroprotective effects, particularly in the context of multiple sclerosis (MS). The activation of the aryl hydrocarbon receptor (AhR) by metabolites from the kynurenine pathway, such as kynurenine derived from tryptophan, has been linked to immunosuppression and neuroprotection. Studies suggest that MOG (35-55) can enhance the differentiation of regulatory T cells (Tregs), which are vital for maintaining immune tolerance and preventing neuroinflammation associated with MS .
Immunomodulatory Properties
MOG (35-55) has been shown to modulate immune responses. Its interaction with T cells can influence autoimmune responses, making it a candidate for therapeutic strategies in autoimmune diseases. The peptide's ability to induce Treg differentiation could potentially mitigate the severity of autoimmune attacks on the central nervous system .
Case Studies and Research Findings
- Multiple Sclerosis Models : In experimental autoimmune encephalomyelitis (EAE) models, administration of MOG (35-55) demonstrated a reduction in disease severity. This effect is attributed to increased levels of Tregs and the modulation of inflammatory responses .
- Kynurenine Pathway Activation : Studies have highlighted that MOG (35-55) may influence the kynurenine pathway, enhancing neuroprotective mechanisms through kynurenic acid production. This pathway is crucial for regulating immune responses in neurodegenerative conditions .
- Peptide Profiling : Research on various peptides has shown that those similar to MOG (35-55) exhibit significant biological activities, including ACE-inhibition and antioxidant properties. These findings suggest that MOG-derived peptides could have broader therapeutic implications beyond neuroprotection .
Comparative Analysis of Biological Activities
Q & A
Q. What ethical and safety protocols are critical when handling bioactive peptides with unknown toxicity profiles?
- Methodological Answer : Adhere to Institutional Biosafety Committee (IBC) guidelines for Level 2 containment. Conduct acute toxicity studies in zebrafish or murine models, prioritizing endpoints like LD50 and organ histopathology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
